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Compound of Interest

Compound Name: Potassium allyltrifluoroborate

Cat. No.: B1592627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for potassium
allyltrifluoroborate (C₃H₅BF₃K), a versatile and stable reagent in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a valuable resource for its identification,

characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of potassium
allyltrifluoroborate. Data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR collectively provide a comprehensive

fingerprint of the molecule.

NMR Data Summary
The following tables summarize the key NMR spectroscopic data for potassium
allyltrifluoroborate, recorded in dimethylsulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Data (300 MHz, DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1592627?utm_src=pdf-interest
https://www.benchchem.com/product/b1592627?utm_src=pdf-body
https://www.benchchem.com/product/b1592627?utm_src=pdf-body
https://www.benchchem.com/product/b1592627?utm_src=pdf-body
https://www.benchchem.com/product/b1592627?utm_src=pdf-body
https://www.benchchem.com/product/b1592627?utm_src=pdf-body
https://www.benchchem.com/product/b1592627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.85 - 5.71 m CH

4.88 d 10.2 =CH₂ (trans)

4.70 d 17.1 =CH₂ (cis)

1.80 d 8.1 CH₂

Table 2: ¹³C NMR Data (75 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

139.6 CH=CH₂

113.8 CH=CH₂

27.0 (br) CH₂-B

Table 3: ¹⁹F and ¹¹B NMR Data (282 MHz and 96 MHz respectively, DMSO-d₆)

Nucleus
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

¹⁹F -137.5 q 47.0

¹¹B 3.4 q 47.3

Experimental Protocol for NMR Spectroscopy.[1]
NMR spectra are typically acquired on a spectrometer operating at appropriate frequencies for

each nucleus (e.g., 300 MHz for ¹H, 75 MHz for ¹³C, 282 MHz for ¹⁹F, and 96 MHz for ¹¹B).[1]

Sample Preparation: The potassium allyltrifluoroborate salt is dissolved in a suitable

deuterated solvent, such as DMSO-d₆.
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Internal Reference: For ¹H NMR, the residual solvent peak of DMSO-d₆ is used as the

internal reference (δ 2.50 ppm). For ¹³C NMR, the central peak of the DMSO-d₆ multiplet is

used (δ 39.5 ppm).

External Reference: ¹¹B NMR spectra are calibrated using BF₃·Et₂O (δ 0.0 ppm) as an

external reference. ¹⁹F NMR chemical shifts are referenced to an external standard of

CF₃CO₂H (δ 0.0 ppm).

Acquisition Parameters: Typical acquisition parameters for ¹H NMR include a 45° pulse

angle, an acquisition time of 3.6 seconds, and 16 repetitions. For ¹³C NMR, a 90° pulse

angle, a delay of 2.3 seconds, an acquisition time of 1.7 seconds, and 1024 repetitions are

common. For ¹⁹F NMR, a 45° pulse angle, a delay of 1.0 second, and an acquisition time of

0.3 seconds are used. For ¹¹B NMR, a modified pulse sequence may be employed to

achieve better resolution and observe coupling constants.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in

potassium allyltrifluoroborate. The key vibrational modes are associated with the allyl group

and the trifluoroborate moiety.

IR Data Summary
While a dedicated, peer-reviewed spectrum for potassium allyltrifluoroborate is not readily

available, the expected characteristic absorption bands can be compiled based on data from

similar compounds and known group frequencies.

Table 4: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch

~2920 Medium C-H stretch (aliphatic)

~1640 Medium C=C stretch

~1420 Medium CH₂ scissoring

~1100 - 900 Strong, Broad B-F stretch

~990, ~910 Strong =C-H bend (out-of-plane)

Note: These are approximate values and may vary based on the sampling method (e.g., KBr

pellet, ATR).

Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like potassium
allyltrifluoroborate is the potassium bromide (KBr) pellet technique.

Sample Preparation: A small amount of the finely ground potassium allyltrifluoroborate
(typically 1-2 mg) is intimately mixed with dry potassium bromide powder (approximately

100-200 mg).

Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a

thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and

the spectrum is recorded over the desired range (e.g., 4000-400 cm⁻¹). A background

spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the

allyltrifluoroborate anion, confirming its elemental composition.

Mass Spectrometry Data Summary
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Table 5: High-Resolution Mass Spectrometry Data

Ionization Mode
Calculated Mass (m/z) for
[C₃H₅BF₃]⁻

Observed Mass (m/z)

ESI⁻ 109.0436 109.0436

Experimental Protocol for Mass Spectrometry.[2]
Accurate mass measurements can be obtained using a double-focusing magnetic sector

analyzer operating in negative electrospray ionization (ESI⁻) mode.

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, for

infusion into the mass spectrometer.

Internal Reference Standards: To ensure high accuracy, commercially available organic

sulfate salts (e.g., sodium n-butyl sulfate and sodium n-hexyl sulfate) can be used as internal

reference standards.

Data Acquisition: The sample and reference standards are introduced into the ESI source,

and the mass spectrum is acquired. The software utilizes the known masses of the reference

standards to accurately calibrate the mass-to-charge ratio of the analyte ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as potassium allyltrifluoroborate.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1592627#spectroscopic-data-nmr-ir-ms-of-
potassium-allyltrifluoroborate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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